3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one
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Overview
Description
3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[311]heptan-2-one is a chemical compound known for its unique structure and properties It is a bicyclic ketone with a trimethylsilyl group attached to a butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one typically involves multiple steps. One common method includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the trimethylsilyl group: This step often involves the use of trimethylsilyl chloride in the presence of a base such as triethylamine.
Formation of the butenyl side chain: This can be done through a series of reactions including alkylation and elimination reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized products.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, making it a useful intermediate in various chemical reactions. The bicyclic structure provides rigidity, which can influence the compound’s binding to enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-[3-(Trimethylsilyl)but-2-en-1-yl]cyclohexanone: Similar structure but with a cyclohexane ring instead of a bicyclic structure.
3-[3-(Trimethylsilyl)prop-2-en-1-yl]bicyclo[3.1.1]heptan-2-one: Similar structure but with a prop-2-en-1-yl side chain instead of a but-2-en-1-yl side chain.
Uniqueness
3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one is unique due to its combination of a bicyclic core and a trimethylsilyl-substituted butenyl side chain. This combination provides distinct reactivity and stability, making it valuable in various applications.
Properties
CAS No. |
73794-42-0 |
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Molecular Formula |
C14H24OSi |
Molecular Weight |
236.42 g/mol |
IUPAC Name |
3-(3-trimethylsilylbut-2-enyl)bicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C14H24OSi/c1-10(16(2,3)4)5-6-12-7-11-8-13(9-11)14(12)15/h5,11-13H,6-9H2,1-4H3 |
InChI Key |
XMTRWSKUJAHKDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1CC2CC(C2)C1=O)[Si](C)(C)C |
Origin of Product |
United States |
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